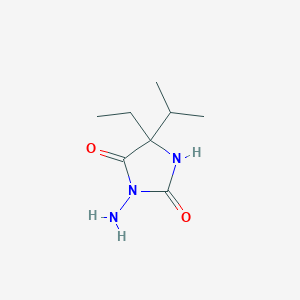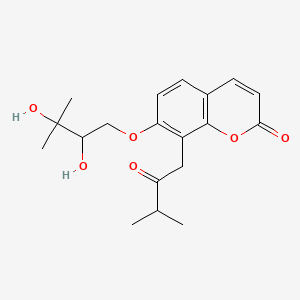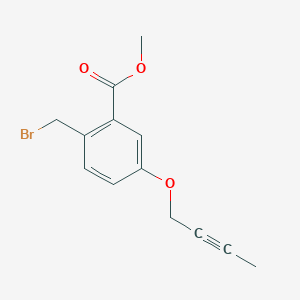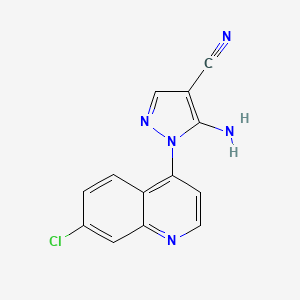
5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile: is a heterocyclic compound that features both quinoline and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Quinoline Moiety: The starting material, 4-chloroquinoline, is synthesized through a Skraup synthesis involving aniline, glycerol, and sulfuric acid.
Formation of the Pyrazole Moiety: The pyrazole ring is formed by reacting hydrazine with a suitable diketone or β-keto ester.
Coupling Reaction: The quinoline and pyrazole moieties are coupled using a nucleophilic substitution reaction, where the amino group of the pyrazole attacks the chloro group of the quinoline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it back to an amino group.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile involves its interaction with biological targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyrazole ring can interact with various proteins, inhibiting their function.
類似化合物との比較
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial properties.
Pyrazole Derivatives: Compounds with similar pyrazole structures used in various pharmaceutical applications.
Uniqueness
- The combination of quinoline and pyrazole moieties in 5-Amino-1-(7-chloro-4-quinolinyl)-1h-pyrazole-4-carbonitrile provides a unique structural framework that can interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
特性
CAS番号 |
106898-38-8 |
|---|---|
分子式 |
C13H8ClN5 |
分子量 |
269.69 g/mol |
IUPAC名 |
5-amino-1-(7-chloroquinolin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H8ClN5/c14-9-1-2-10-11(5-9)17-4-3-12(10)19-13(16)8(6-15)7-18-19/h1-5,7H,16H2 |
InChIキー |
VUZSDANLIXIZFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N3C(=C(C=N3)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


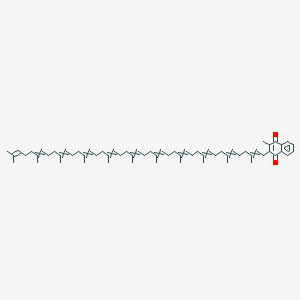
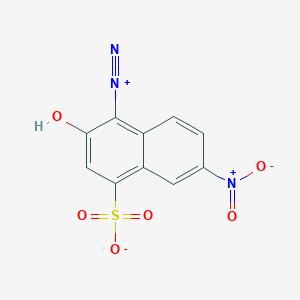
![Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13891117.png)
![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
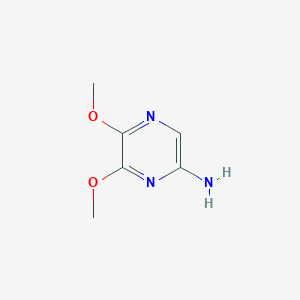
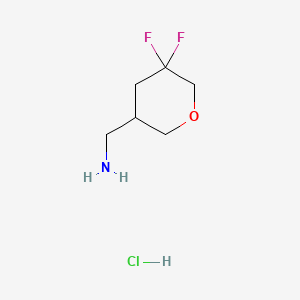

![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
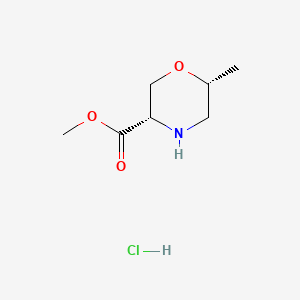
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)

